molecular formula C17H20ClN3O4S B2783051 1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097916-11-3

1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2783051
CAS No.: 2097916-11-3
M. Wt: 397.87
InChI Key: FWOQPSXQMQREPJ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to the specified chemical have been synthesized through various methods, including the Bucherer—Bergs and Strecker methods. These compounds, particularly those based on piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, have had their stereochemical composition and spatial structure established from NMR data, demonstrating the importance of these methodologies in synthesizing complex molecules for further biological evaluation (Unkovskii et al., 1994).

Biological Activities

A variety of biological activities have been observed in compounds with structural or functional similarities, including antibacterial and antifungal properties. For instance, derivatives of thiazolidine-2,4-diones have been shown to possess significant antibacterial activity against various pathogens, showcasing the potential of these compounds in addressing microbial resistance (Mohanty et al., 2015). Similarly, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited excellent antifungal activity, indicating their utility in developing new antifungal agents (Prakash et al., 2011).

Anticancer Applications

The exploration of new compounds for anticancer activity has included the synthesis of N-substituted indole derivatives, demonstrating the potential of these compounds in inhibiting cancer cell proliferation. Such studies are crucial for the development of novel anticancer therapies, offering insights into the structural requirements for activity against specific cancer cell lines (Kumar & Sharma, 2022).

Anticonvulsant and Neuroprotective Effects

Research into the anticonvulsant activity of related compounds has highlighted the potential of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives in managing convulsions, further supporting the investigation of similar compounds for neurological disorders (Fayed et al., 2021).

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific piperidine derivative, these compounds are often utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety and Hazards

The safety and hazards associated with a specific piperidine derivative would depend on its structure and properties. For example, some piperidine derivatives come with a warning of being harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidine derivatives continue to be a vital fundament in the production of drugs . The development of new synthesis methods and the discovery of new applications are ongoing areas of research .

Properties

IUPAC Name

1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c18-14-3-1-2-4-15(14)26(24,25)19-9-7-12(8-10-19)20-11-16(22)21(17(20)23)13-5-6-13/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOQPSXQMQREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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